molecular formula C18H21ClN2O5S B11496339 N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

Cat. No.: B11496339
M. Wt: 412.9 g/mol
InChI Key: GTYJMMVILYMKIZ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methyl group, and a dimethoxybenzenesulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with N-methyl-3,4-dimethoxybenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the sulfonamido and dimethoxy groups.

    N-(4-Chlorophenyl)-2-chloroacetamide: Contains a similar chlorophenyl group but has a chloroacetamide moiety instead of the sulfonamido group.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-21(12-18(22)20-11-13-4-6-14(19)7-5-13)27(23,24)15-8-9-16(25-2)17(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,20,22)

InChI Key

GTYJMMVILYMKIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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